molecular formula C22H23N5 B6079161 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine

Cat. No. B6079161
M. Wt: 357.5 g/mol
InChI Key: MNCMULPKJGZYPP-UHFFFAOYSA-N
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Description

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine, commonly known as MPPE, is a novel chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. MPPE belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds like amphetamines and cathinones.

Scientific Research Applications

MPPE has been investigated for its potential pharmacological properties, including its effects on the central nervous system, cardiovascular system, and immune system. In vitro studies have shown that MPPE acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), which suggests its potential use as an antidepressant and a stimulant. MPPE has also been found to exhibit anti-inflammatory and antioxidant properties, which could be useful in treating various diseases.

Mechanism of Action

The exact mechanism of action of MPPE is not fully understood, but it is believed to act as an SSRI and a DRI by inhibiting the reuptake of serotonin and dopamine, respectively. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in changes in mood, cognition, and behavior. MPPE has also been found to modulate the activity of certain ion channels, which could contribute to its pharmacological effects.
Biochemical and Physiological Effects:
MPPE has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, heart rate, blood pressure, and immune function. In animal studies, MPPE has been found to increase locomotor activity and enhance cognitive performance, suggesting its potential use as a cognitive enhancer. MPPE has also been shown to reduce inflammation and oxidative stress, which could be beneficial in treating various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MPPE in lab experiments is its selectivity for serotonin and dopamine reuptake inhibition, which could make it a useful tool for studying the role of these neurotransmitters in various physiological processes. Another advantage is its anti-inflammatory and antioxidant properties, which could be useful in studying the mechanisms of inflammation and oxidative stress in disease. However, one limitation of using MPPE is its potential for abuse, as it belongs to the class of psychoactive compounds. Therefore, caution must be taken when handling and administering MPPE in lab experiments.

Future Directions

There are several future directions for research on MPPE, including its potential use as an antidepressant, a stimulant, and a cognitive enhancer. Further studies are needed to investigate its pharmacokinetics and pharmacodynamics, as well as its potential for abuse and dependence. MPPE could also be explored for its potential therapeutic effects in various diseases, including neurodegenerative disorders, cardiovascular disease, and inflammation-related diseases. Additionally, the development of novel analogs of MPPE could lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of MPPE involves several steps, starting with the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(1H-pyrazol-1-yl)benzylamine in the presence of a reducing agent like sodium borohydride. The resulting intermediate is then reacted with ethyl chloroacetate to obtain the final product, MPPE. The synthesis of MPPE has been reported in a few research articles, and the purity and yield of the product have been optimized by varying the reaction conditions.

properties

IUPAC Name

1-(5-methyl-1-phenylpyrazol-4-yl)-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-17(22-16-25-27(18(22)2)20-9-4-3-5-10-20)23-15-19-8-6-11-21(14-19)26-13-7-12-24-26/h3-14,16-17,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCMULPKJGZYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(C)NCC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine

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